molecular formula C6H3N3O2 B13619600 6-Cyanopyrimidine-4-carboxylic acid

6-Cyanopyrimidine-4-carboxylic acid

Cat. No.: B13619600
M. Wt: 149.11 g/mol
InChI Key: WKBZIMALGITKOW-UHFFFAOYSA-N
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Description

6-Cyanopyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyano group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanopyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of cyanic acid derivatives with N-vinyl or aryl amides, followed by further derivatization . Another approach involves the use of cyanic bromide and thiocyanatomethane to form the desired pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent-free conditions and the use of magnetic catalysts have been explored to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-Cyanopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dicarboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

6-Cyanopyrimidine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyanopyrimidine-4-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both a cyano group and a carboxylic acid group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

6-cyanopyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H3N3O2/c7-2-4-1-5(6(10)11)9-3-8-4/h1,3H,(H,10,11)

InChI Key

WKBZIMALGITKOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1C(=O)O)C#N

Origin of Product

United States

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